molecular formula C10H10O3 B3141945 (2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal CAS No. 493038-90-7

(2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal

Cat. No.: B3141945
CAS No.: 493038-90-7
M. Wt: 178.18 g/mol
InChI Key: WASQXFIYEDZPDK-RMKNXTFCSA-N
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Description

(2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal is an organic compound characterized by the presence of a hydroxy group, a methoxyphenyl group, and an aldehyde group

Properties

IUPAC Name

(Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-7,11H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASQXFIYEDZPDK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/O)/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal typically involves the aldol condensation reaction between 4-methoxybenzaldehyde and acetaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of (2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: 3-hydroxy-2-(4-methoxyphenyl)propanoic acid.

    Reduction: 3-hydroxy-2-(4-methoxyphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of (2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal: Similar structure but with a different configuration around the double bond.

    3-hydroxy-2-(4-methoxyphenyl)propanoic acid: Oxidized form of the compound.

    3-hydroxy-2-(4-methoxyphenyl)propan-1-ol: Reduced form of the compound.

Uniqueness

(2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal is unique due to its specific configuration and the presence of both hydroxy and aldehyde groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Biological Activity

(2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal, also known as a methoxyphenol derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H10O3
  • Molecular Weight : 178.1846 g/mol
  • Structure : Contains a hydroxy group and an aldehyde group, which contribute to its reactivity and interaction with biological targets.

Antioxidant Properties

Research indicates that (2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal exhibits significant antioxidant activity . The presence of hydroxyl and aldehyde functional groups allows the compound to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties . Preliminary studies suggest that it can inhibit the growth of several pathogenic bacteria and fungi. The mechanism involves disrupting microbial cell membranes and interfering with metabolic processes.

Antitumor Activity

In vitro studies have shown that (2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal possesses antitumor effects , particularly against cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The compound's cytotoxicity was assessed using the MTT assay, revealing an IC50 value of approximately 2.86 μM for HeLa cells after 48 hours of exposure. This indicates a potent ability to inhibit cell proliferation .

The biological activity of (2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal can be attributed to its interaction with specific molecular targets:

  • Hydrogen Bonding : The hydroxy and aldehyde groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity.
  • Hydrophobic Interactions : The methoxyphenyl group may interact with hydrophobic pockets in proteins, influencing their function and leading to various biological effects.

Comparative Analysis

To understand the uniqueness of (2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
(2E)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enalIsomerSimilar antioxidant activity
3-hydroxy-2-(4-methoxyphenyl)propanoic acidOxidized formAntimicrobial properties
3-hydroxy-2-(4-methoxyphenyl)propan-1-olReduced formPotentially lower activity

Case Studies

  • Antitumor Efficacy : A study conducted on HeLa cells demonstrated that treatment with varying concentrations of (2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal resulted in a dose-dependent reduction in cell viability, confirming its potential as an antitumor agent .
  • Antimicrobial Evaluation : In another study, the compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth at low concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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